molecular formula C23H22N4O3S B11248619 1,1'-[6-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[6-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11248619
M. Wt: 434.5 g/mol
InChI Key: GGRDNOWHFNGCLB-UHFFFAOYSA-N
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Description

1-[7-ACETYL-6-(3,4-DIMETHYLPHENYL)-3-(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-ACETYL-6-(3,4-DIMETHYLPHENYL)-3-(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, followed by the introduction of the thiadiazine moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[7-ACETYL-6-(3,4-DIMETHYLPHENYL)-3-(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with various pharmacological activities.

    Medicine: Research has indicated its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[7-ACETYL-6-(3,4-DIMETHYLPHENYL)-3-(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biological pathways. The exact pathways involved depend on the specific pharmacological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar pharmacological activities.

    Thiadiazine derivatives: Compounds with the thiadiazine moiety also show diverse biological activities.

    Acetophenone derivatives: These compounds have similar structural features and are used in various chemical and biological applications.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

1-[5-acetyl-6-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C23H22N4O3S/c1-13-6-7-18(12-14(13)2)20-21(15(3)28)31-23-25-24-22(27(23)26(20)16(4)29)17-8-10-19(30-5)11-9-17/h6-12H,1-5H3

InChI Key

GGRDNOWHFNGCLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC3=NN=C(N3N2C(=O)C)C4=CC=C(C=C4)OC)C(=O)C)C

Origin of Product

United States

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